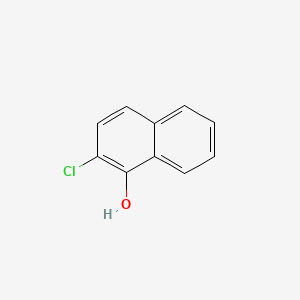

2-Chloronaphthalen-1-ol

Overview

Description

2-Chloronaphthalen-1-ol is an organochlorine compound derived from naphthalene. It is characterized by the presence of a chlorine atom and a hydroxyl group attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

The primary target of 2-Chloronaphthalen-1-ol is the PD-L1 receptor , which is associated with autoimmune diseases . This compound also binds to monoclonal antibodies , which are used in diagnostic procedures and histochemical staining of biological samples .

Mode of Action

This compound interacts with its targets through a process known as binding . When this compound binds to the PD-L1 receptor, it can potentially modulate the receptor’s activity . The exact changes resulting from this interaction are currently under investigation.

Result of Action

The molecular and cellular effects of this compound’s action are largely unknown and are a subject of ongoing research. Given its interaction with the PD-L1 receptor, it may have potential effects on cellular signaling and immune response modulation .

Biochemical Analysis

Biochemical Properties

2-Chloronaphthalen-1-ol has been found to interact with the PD-L1 receptor, which is associated with autoimmune diseases . This interaction suggests that this compound may play a role in modulating immune responses. Additionally, this compound has been shown to bind to monoclonal antibodies, which are used in diagnostic procedures and histochemical staining of biological samples .

Molecular Mechanism

Its binding to the PD-L1 receptor and monoclonal antibodies suggests that it may exert its effects through these interactions

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloronaphthalen-1-ol can be synthesized through several methods. One common approach involves the chlorination of naphthalene followed by hydroxylation. The reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and a hydroxylating agent like sodium hydroxide or hydrogen peroxide. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and hydroxylation processes. These processes are optimized for efficiency and cost-effectiveness. Industrial production may also involve the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Chloronaphthalen-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-chloronaphthalen-1-one.

Reduction: The chlorine atom can be reduced to form naphthalen-1-ol.

Substitution: The chlorine atom can be substituted with other functional groups, such as amino or nitro groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like ammonia or nitric acid under specific conditions.

Major Products Formed

Oxidation: 2-Chloronaphthalen-1-one

Reduction: Naphthalen-1-ol

Substitution: Various substituted naphthalenes depending on the reagent used.

Scientific Research Applications

2-Chloronaphthalen-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: It has been studied for its potential therapeutic effects, particularly in the context of autoimmune diseases.

Medicine: It is used in diagnostic procedures and histochemical staining.

Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-Chloronaphthalen-1-ol can be compared with other chlorinated naphthalenes, such as:

- 1-Chloronaphthalen-2-ol

- 4-Chloronaphthalen-1-ol

- 1-Chloronaphthalen-4-ol

These compounds share similar structural features but differ in the position of the chlorine and hydroxyl groups. The unique positioning of these groups in this compound contributes to its distinct chemical properties and reactivity .

Biological Activity

2-Chloronaphthalen-1-ol, an organic compound with the molecular formula C₁₁H₉ClO, has garnered attention for its significant biological activities. This compound is characterized by a naphthalene ring substituted with a chlorine atom and a hydroxyl group, which contribute to its unique chemical properties and potential therapeutic applications.

- Molecular Weight : 178.62 g/mol

- Structure : Contains a chlorinated naphthalene core with a hydroxyl functional group.

1. Binding Affinity to PD-L1

Research indicates that this compound exhibits a notable ability to bind to PD-L1 (programmed cell death protein 1 ligand), a receptor involved in immune regulation. This interaction is crucial as it suggests potential therapeutic applications in modulating immune responses, particularly in the context of autoimmune diseases and cancer treatment .

2. Antioxidant Properties

Preliminary studies have suggested that this compound may possess antioxidant properties, which could influence cellular signaling pathways related to inflammation and cancer . The compound's ability to scavenge free radicals may help mitigate oxidative stress, a contributor to various diseases.

3. Antimicrobial Activity

Some studies have indicated that chlorinated naphthol derivatives, including this compound, exhibit antibacterial and antifungal properties. However, further research is required to fully elucidate its efficacy and mechanisms of action against specific pathogens .

Case Study: PD-L1 Interaction

A systematic study evaluated the binding affinity of various naphthalene derivatives to PD-L1. Results showed that this compound demonstrated significant binding compared to other derivatives, indicating its potential as a lead compound in developing immune-modulating therapies .

Toxicological Studies

Toxicological assessments have been conducted using animal models to evaluate the metabolic pathways and distribution of chloronaphthalene compounds. In one study involving Yorkshire pigs, the distribution of 2-chloronaphthalene was tracked post-administration, revealing significant concentrations in the brain and kidneys after six hours. These findings highlight the compound's bioavailability and potential impact on organ systems .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| 1-Chloronaphthalene | Chlorinated Naphthalene | Used as a solvent; less bioactive |

| 2-Naphthol | Hydroxy Naphthalene | Exhibits stronger antimicrobial activity |

| 2-Bromonaphthalen-1-ol | Brominated Analog | Potentially similar biological activity |

| 2-Methoxynaphthalene | Methoxy Substituted | Different reactivity profile |

Uniqueness : The specific substitution pattern of chlorine and hydroxyl groups in this compound contributes to its distinct biological activity compared to structurally similar compounds. Its interaction with PD-L1 sets it apart in therapeutic research contexts .

Synthesis Methods

Various synthetic routes have been developed for producing this compound, allowing for differing degrees of purity and yield. Common methods include electrophilic aromatic substitution reactions where chlorine is introduced onto the naphthalene ring followed by hydroxylation processes .

Properties

IUPAC Name |

2-chloronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONRDHPFOHAWOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00955945 | |

| Record name | 2-Chloronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-40-6, 34390-12-0 | |

| Record name | 1-Naphthalenol, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalen-1-ol, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034390120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.